molecular formula C8H17ClO3S B13530143 5-Isopropoxypentane-1-sulfonyl chloride

5-Isopropoxypentane-1-sulfonyl chloride

Cat. No.: B13530143
M. Wt: 228.74 g/mol
InChI Key: LVPDFSSGCRHLDU-UHFFFAOYSA-N
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Description

5-Isopropoxypentane-1-sulfonyl chloride: is an organic compound with the molecular formula C8H17ClO3S It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxypentane-1-sulfonyl chloride typically involves the reaction of 5-isopropoxypentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

R-SO3H+SOCl2R-SO2Cl+SO2+HCl\text{R-SO3H} + \text{SOCl2} \rightarrow \text{R-SO2Cl} + \text{SO2} + \text{HCl} R-SO3H+SOCl2→R-SO2Cl+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and improves the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropoxypentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Oxidation and Reduction Reactions: While sulfonyl chlorides are generally resistant to oxidation, they can be reduced to sulfinates under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to convert sulfonyl chlorides to sulfinates.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: 5-Isopropoxypentane-1-sulfonyl chloride is used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into molecules. This functional group is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, sulfonyl chlorides are used to modify proteins and peptides by reacting with amino groups. This modification can help in studying protein function and interactions.

Industry: In the industrial sector, this compound is used in the production of surfactants, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-Isopropoxypentane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides and sulfonate esters .

Comparison with Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but less steric hindrance.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different electronic properties due to the presence of the benzene ring.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene group.

Uniqueness: 5-Isopropoxypentane-1-sulfonyl chloride is unique due to its branched alkyl chain, which can impart different steric and electronic effects compared to simpler sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions .

Biological Activity

5-Isopropoxypentane-1-sulfonyl chloride is a sulfonyl chloride compound with potential biological activities that have drawn attention in recent research. This article focuses on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C8H17ClO2S\text{C}_8\text{H}_{17}\text{ClO}_2\text{S}

This compound features a sulfonyl group (-SO₂Cl) attached to a pentane backbone, which is further substituted with an isopropoxy group. The presence of the sulfonyl chloride moiety is critical for its reactivity and biological activity.

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, which can react with nucleophiles in biological systems. This reactivity allows them to participate in various biochemical pathways, including enzyme inhibition and modulation of cellular signaling.

  • Enzyme Inhibition : Sulfonyl chlorides are known to inhibit specific enzymes by modifying active sites. For instance, they can act as inhibitors of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in organisms .
  • Antiproliferative Activity : Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects on cancer cells. For example, a derivative showed IC50 values of 4.011 μM against HCCLM3 cells and 10.908 μM against HepG2 cells, indicating strong potential for cancer treatment .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Antitumor Activity

A notable study focused on the antiproliferative effects of a sulfonyl chloride derivative on human hepatocellular carcinoma (HCC) cells. The findings demonstrated:

  • Cell Viability Reduction : Treatment with the compound resulted in decreased viability of HCC cells in a dose-dependent manner.
  • Mechanism Exploration : Mass spectrometry and thermal shift assays identified fumarate hydratase as a potential binding site for the compound, suggesting a targeted mechanism for its antitumor activity .

Enzyme Inhibition Studies

Research has also explored the inhibition of enzymes such as dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI) by sulfonamide derivatives related to this compound. These compounds displayed sub-micromolar inhibition levels, highlighting their potential as therapeutic agents against various diseases .

Comparative Data Table

The following table summarizes key biological activities and findings related to this compound:

Activity Mechanism IC50 (μM) Reference
Antiproliferative (HCC)Induces apoptosis4.011 (HCCLM3)
Enzyme Inhibition (DDAH)Competitive inhibition< 100
Enzyme Inhibition (ADI)Competitive inhibition< 100

Properties

Molecular Formula

C8H17ClO3S

Molecular Weight

228.74 g/mol

IUPAC Name

5-propan-2-yloxypentane-1-sulfonyl chloride

InChI

InChI=1S/C8H17ClO3S/c1-8(2)12-6-4-3-5-7-13(9,10)11/h8H,3-7H2,1-2H3

InChI Key

LVPDFSSGCRHLDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCCCS(=O)(=O)Cl

Origin of Product

United States

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